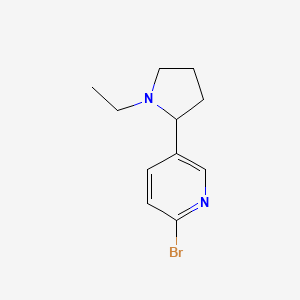

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine

Beschreibung

BenchChem offers high-quality 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H15BrN2 |

|---|---|

Molekulargewicht |

255.15 g/mol |

IUPAC-Name |

2-bromo-5-(1-ethylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C11H15BrN2/c1-2-14-7-3-4-10(14)9-5-6-11(12)13-8-9/h5-6,8,10H,2-4,7H2,1H3 |

InChI-Schlüssel |

HSUPJNKMWANKMC-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCCC1C2=CN=C(C=C2)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine chemical properties

An In-Depth Technical Guide to 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine: Synthesis, Properties, and Applications in Medicinal Chemistry

Section 1: Introduction & Strategic Importance

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is a heterocyclic organic compound of significant interest to medicinal chemists and drug development professionals. Its structure is a composite of three key pharmacophoric elements: a pyridine ring, a stereogenic pyrrolidine moiety, and a synthetically versatile bromine substituent. This unique combination makes it a valuable building block for the synthesis of complex molecular architectures aimed at various biological targets.

The pyridine ring is a well-established "privileged scaffold" in drug design, found in a vast array of FDA-approved drugs and clinical candidates targeting infectious diseases, inflammation, and oncology.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's overall electronic properties and solubility. The pyrrolidine ring, a saturated five-membered heterocycle, introduces a three-dimensional character that is crucial for optimizing binding interactions with protein targets.[3][4] The sp³-hybridized carbons of the pyrrolidine scaffold allow for precise spatial orientation of substituents, which can be critical for achieving target selectivity and potency.[3]

Finally, the bromine atom at the 2-position of the pyridine ring serves as a key synthetic handle. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[2][5] This guide provides a comprehensive overview of the known and predicted properties of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine, its logical synthesis, and its potential applications as a key intermediate in the drug discovery process.

Section 2: Physicochemical and Structural Properties

The core structure of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine features a chiral center at the 2-position of the pyrrolidine ring, meaning it can exist as (R) and (S) enantiomers.

Caption: Proposed synthetic workflow for 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from established procedures for the N-alkylation of similar pyrrolidinyl pyridine compounds. [6]Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is milder and more selective for iminium ions compared to reagents like sodium cyanoborohydride, and the reaction can be performed in a single pot without strict pH control.

-

Reaction Setup: To a solution of 5-Bromo-2-(pyrrolidin-2-yl)pyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane (DCM), add acetaldehyde (1.5 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) to the mixture in portions over 15-20 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to yield the pure 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine.

Section 4: Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of the molecule allows for the confident prediction of its key spectroscopic features. [7]Such analysis is a routine part of structural elucidation in organic chemistry. [8][9][10] Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

|---|---|

| ¹H NMR | - Pyridine Protons (3H): Three distinct signals in the aromatic region (~7.5-8.5 ppm).- Pyrrolidine Protons (7H): Complex multiplets in the aliphatic region (~1.7-3.5 ppm).- N-Ethyl Protons (5H): A quartet (~2.5-3.0 ppm, -CH₂-) and a triplet (~1.1-1.3 ppm, -CH₃). |

| ¹³C NMR | - Pyridine Carbons: ~5 signals in the range of 120-150 ppm, with the carbon bearing the bromine atom being at the lower end of this range.- Pyrrolidine Carbons: ~4 signals in the aliphatic region (20-70 ppm).- N-Ethyl Carbons: 2 signals (~40-55 ppm for -CH₂- and ~10-15 ppm for -CH₃). |

| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 254.- Isotopic Peak (M+2): A peak at m/z 256 with nearly identical intensity to the M⁺ peak, which is the characteristic isotopic signature of a single bromine atom. |

| IR Spectroscopy | - C-H stretch (aromatic): ~3050-3100 cm⁻¹.- C-H stretch (aliphatic): ~2850-2960 cm⁻¹.- C=N and C=C stretch (pyridine ring): ~1550-1600 cm⁻¹.- C-Br stretch: ~500-650 cm⁻¹. |

Section 5: Chemical Reactivity and Synthetic Utility

The primary value of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine in drug discovery lies in the reactivity of its bromo-substituent. The bromine atom serves as a versatile leaving group for forming new bonds, most notably through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring activates the C-Br bond, making it an excellent substrate for a variety of cross-coupling reactions. This allows for the modular and convergent synthesis of complex drug candidates.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common linker in medicinal chemistry.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted amino-pyridines.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Section 6: Applications in Drug Discovery

The structural motifs present in 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine are prevalent in a wide range of biologically active molecules.

-

Kinase Inhibitors: The pyridine scaffold is a cornerstone of many kinase inhibitors used in oncology, where it often interacts with the hinge region of the ATP binding pocket. [2]* Central Nervous System (CNS) Agents: The pyrrolidine ring's defined 3D geometry is beneficial for designing ligands that can fit into the specific binding pockets of CNS receptors and enzymes. [2]* Antimicrobial Agents: Pyridine derivatives have shown a broad spectrum of antibacterial and antimalarial activities. [1] By using this molecule as a starting point, medicinal chemists can rapidly generate libraries of diverse compounds for screening against various therapeutic targets. The ability to modify the 2-position of the pyridine ring via cross-coupling allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Section 7: Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine. The following recommendations are based on data for structurally related bromo-pyridines and pyrrolidines. [11][12][13]

-

Hazard Classification: Assumed to be harmful if swallowed or inhaled and to cause skin and serious eye irritation. [13]* Personal Protective Equipment (PPE): Wear standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. [12][13]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [12][14]Avoid contact with skin, eyes, and clothing. [13]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. [11][13]For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended. [11]* First Aid: In case of skin contact, wash immediately with plenty of soap and water. [13]In case of eye contact, rinse cautiously with water for several minutes. [13]If inhaled, move the person to fresh air. [12]In all cases of significant exposure, seek medical attention.

Section 8: References

-

2-BroMo-5-ethylpyridine SDS, 19842-08-1 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/2-bromo-5-ethylpyridine-cas19842-08-1.html]

-

TCI AMERICA - Spectrum Chemical. (2018-07-06). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine. [URL: https://www.spectrumchemical.com/MSDS/TCI-B2113.pdf]

-

SAFETY DATA SHEET: 2-Bromo-5-nitropyridine. [URL: https://www.thermofisher.com/order/catalog/product/AC164000250]

-

SAFETY DATA SHEET - Fisher Scientific. (2009-09-26). 5-Bromopyridine-2-carboxaldehyde. [URL: https://fscimage.fishersci.com/msds/97164.htm]

-

5-Bromo-2-(pyrrolidin-2-yl)pyridine | 886365-48-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/3h1f1c86d7]

-

2-Bromo-5-acetyl Pyridine Manufacturer, Exporter from Aurangabad - Anjali Labs. [URL: https://www.anjalilabs.com/2-bromo-5-acetyl-pyridine.htm]

-

2-Bromo-5-fluoropyridine - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowTDS(EN).aspx?casno=41404-58-4]

-

2-bromo-5-(pyrrolidin-1-yl)pyridine sigma-aldrich | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/2-bromo-5-(pyrrolidin-1-yl)pyridine?focus=products&page=1&perpage=30&sort=relevance&term=2-bromo-5-(pyrrolidin-1-yl)pyridine&type=product_name]

-

3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesispath_71719-09-0_EN.htm]

-

2-Bromo-5-methoxypyridine CAS 105170-27-2 Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/692984]

-

2-Bromo-5-nitropyridine 99 4487-59-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/251834]

-

2 Bromo 5 Formyl Pyridine Derivatives Powder at ₹ 60000/kg | Hyderabad | ID - IndiaMART. [URL: https://www.indiamart.com/proddetail/2-bromo-5-formyl-pyridine-derivatives-powder-25470208062.html]

-

Ethyl 2-(5-bromopyridin-2-yl)acetate | C9H10BrNO2 | CID 46835658 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/46835658]

-

2-bromo-6-(pyrrolidin-1-yl)pyridine - Echemi. [URL: https://www.echemi.com/products/2-bromo-6-pyrrolidin-1-ylpyridine_230618-41-4.html]

-

Synthesis of 2-bromo-5-bromomethylpyridine - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-bromo-5-bromomethylpyridine]

-

2-broMo-5-(pyrrolidin-2-yl)pyridine | 1211586-87-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62546218.htm]

-

2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70622]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021-10-13). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539207/]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-pyridine-derivatives-in-modern-drug-discovery-78593673.html]

-

5-Bromo-2-ethylpyridine | C7H8BrN | CID 13979736 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2-ethylpyridine]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/187]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). [URL: https://www.mdpi.com/1420-3049/26/16/4857]

-

Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7299831/]

-

886365-48-6|5-Bromo-2-(pyrrolidin-2-yl)pyridine|BLD Pharm. [URL: https://www.bldpharm.com/products/886365-48-6.html]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019-10-14). [URL: https://www.youtube.com/watch?v=0_i8sWbLzH4]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. (2025-10-31). [URL: https://www.researchgate.net/publication/385563148_Molecular_Spectroscopy_in_Organic_Chemistry_IR_NMR_and_Mass_Analysis]

-

Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2 - ResearchGate. (2015-03-12). [URL: https://www.researchgate.net/post/Why_2-amino-4-bromopyridine_is_more_reactive_to_nucleophilic_substitution_reaction_than_2-amino-5-bromopyridine]

-

Spectro: A multi-modal approach for molecule elucidation using IR and NMR data - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/67114620d7f960f22f719468]

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (2022-03-23). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949822/]

-

SPECTROSCOPY II - eGyanKosh. [URL: https://egyankosh.ac.in/bitstream/123456789/94060/1/Unit-6.pdf]

-

IR and NMR Practice 93 | PDF | Infrared Spectroscopy | Instrumental Analysis - Scribd. [URL: https://www.scribd.com/document/425239100/IR-and-NMR-Practice-93]

-

2-bromo-5-(but-3-yn-1-yl)pyridine - PubChemLite. [URL: https://pubchem.ncbi.nlm.nih.gov/lite/compound/139589921]

-

【Whitepaper】Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. [URL: https://www.pharmablock.com/whitepaper/pyrrolidine-derivatives-in-drug-discovery.html]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. scribd.com [scribd.com]

- 11. 5-Bromo-2-(pyrrolidin-2-yl)pyridine | 886365-48-6 [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. chemicalbook.com [chemicalbook.com]

A Technical Guide to 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the specificity of this substitution pattern, a dedicated CAS (Chemical Abstracts Service) number is not readily found in public databases. However, this document will focus on its likely synthetic origin from the known precursor, 5-Bromo-2-(pyrrolidin-2-yl)pyridine (CAS No. 886365-48-6) [1][2], and will extrapolate its properties and potential applications based on established chemical principles and data from closely related analogues.

Introduction and Strategic Importance

Heterocyclic scaffolds are the cornerstone of modern drug discovery, with pyridine and pyrrolidine rings being particularly prominent.[3][4][5] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in drugs targeting a wide array of diseases, from cancer to central nervous system (CNS) disorders.[3][5] Its ability to participate in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it a privileged structure in medicinal chemistry.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, introduces a three-dimensional character to a molecule.[4] This non-planar structure allows for a more precise spatial arrangement of substituents, enabling optimized interactions with biological targets. The combination of a brominated pyridine core with an N-ethylpyrrolidine substituent, as in the title compound, creates a versatile chemical building block. The bromine atom serves as a key functional handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination, allowing for the construction of complex molecular architectures.[6]

This guide will detail a probable synthetic route, outline expected physicochemical properties through comparative analysis, and discuss the compound's potential as a scaffold in the development of novel therapeutics.

Proposed Synthesis: N-Ethylation of a Key Precursor

The most logical and efficient pathway to synthesize 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is through the N-alkylation of its secondary amine precursor, 5-Bromo-2-(pyrrolidin-2-yl)pyridine. A common and effective method for this transformation is reductive amination . This process involves the reaction of the secondary amine with an aldehyde (in this case, acetaldehyde for the ethyl group) to form a transient iminium ion, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

This approach is favored for its high yield and selectivity, minimizing over-alkylation and offering a straightforward purification process. A similar procedure has been documented for the N-methylation of a related compound using formaldehyde.[7]

Experimental Protocol: Reductive Amination

Objective: To synthesize 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine from 5-Bromo-2-(pyrrolidin-2-yl)pyridine.

Materials:

-

5-Bromo-2-(pyrrolidin-2-yl)pyridine (CAS: 886365-48-6)

-

Acetaldehyde (ethanal)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] or Sodium cyanoborohydride [NaBH₃CN]

-

Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

-

Acetic Acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 5-Bromo-2-(pyrrolidin-2-yl)pyridine (1.0 eq) in the chosen solvent (DCM or ACN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Addition of Aldehyde: Add acetaldehyde (1.2-1.5 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq).

-

Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred mixture. Monitor the reaction for gas evolution and control the addition rate to maintain a steady reaction temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for N-ethylation.

Physicochemical Properties and Characterization

As the target compound is not commercially cataloged, its exact physicochemical properties are not published. However, we can estimate its characteristics by examining related structures.

| Property | 5-Bromo-2-(pyrrolidin-2-yl)pyridine[1][2] | 2-Bromo-5-ethylpyridine | 3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine)[8] | 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine (Predicted) |

| CAS Number | 886365-48-6 | 19842-08-1[9] | 54-11-5 | Not Available |

| Molecular Formula | C₉H₁₁BrN₂ | C₇H₈BrN | C₁₀H₁₄N₂ | C₁₁H₁₅BrN₂ |

| Molecular Weight | 227.10 g/mol | 186.05 g/mol | 162.23 g/mol | 255.16 g/mol |

| Physical Form | Yellow to Brown Liquid | Data not available | Oily Liquid | Likely an oil or low-melting solid |

| Boiling Point | Data not available | Data not available | 247 °C | Expected to be >250 °C |

| Storage Temp. | 2-8°C, inert atmosphere[1][2] | Data not available | Room Temperature | Likely requires refrigeration and inert atmosphere |

| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in water, alcohol, ether | Expected to be soluble in common organic solvents |

Characterization: The successful synthesis of this compound would be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the ethyl group and the specific substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Applications in Drug Development and Medicinal Chemistry

The structural motifs within 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine make it a highly valuable scaffold for drug discovery. The pyridine-pyrrolidine core is found in numerous biologically active compounds, including nicotine and its analogues, which are potent agonists of nicotinic acetylcholine receptors (nAChRs).[8] These receptors are implicated in a variety of CNS conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

The strategic placement of the bromine atom at the 2-position of the pyridine ring is crucial. It acts as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions. This allows medicinal chemists to systematically modify the scaffold to optimize its interaction with a biological target, a process known as Structure-Activity Relationship (SAR) studies.

Logical Framework for Scaffold Elaboration

Caption: Elaboration of the core scaffold via cross-coupling.

By using this scaffold, researchers can rapidly generate libraries of novel compounds to screen for activity against various biological targets, including:

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors for cancer therapy feature a pyridine core.[5]

-

Central Nervous System Agents: The pyrrolidine moiety is a key component of drugs targeting CNS disorders.[4]

-

Antimicrobial Compounds: Heterocyclic compounds are a rich source of new antibacterial and antifungal agents.[3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is not available, the safety precautions for closely related brominated pyridine derivatives should be strictly followed.

Hazard Identification (based on analogues):

-

Harmful if swallowed, in contact with skin, or if inhaled. [10][11]

-

May cause respiratory irritation. [10]

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Wash hands thoroughly after handling.[12]

Storage:

-

Store in a tightly closed container in a cool, dry, and dark place.[1]

-

Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

-

Recommended storage temperature is typically between 2-8°C.[1][2]

First Aid Measures:

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.[9]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[10]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[9]

Conclusion

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine represents a strategically designed chemical intermediate with significant potential in drug discovery and development. While not a cataloged compound with a dedicated CAS number, its synthesis is readily achievable through established methodologies like reductive amination from its known precursor. Its structure combines the privileged pyridine scaffold with the stereochemically rich pyrrolidine ring, and the presence of a bromine atom provides a crucial point for synthetic diversification. Researchers and scientists can leverage this building block to explore novel chemical space in the pursuit of next-generation therapeutics for a wide range of diseases.

References

-

Sigma-Aldrich. 5-Bromo-2-(pyrrolidin-2-yl)pyridine.

- MATERIAL SAFETY DATA SHEET. Pyridine.

-

ECHEMI. 2-BroMo-5-ethylpyridine SDS, 19842-08-1 Safety Data Sheets.

- Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-5-(trifluoromethyl)pyridine.

-

Inskypharm. (E)-2-bromo-6-(3-(pyrrolidin-1-yl)-1-ρ-tolylprop-1-enyl)pyridine.

-

Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-6-pyrrolidin-1-ylpyridine.

-

TCI AMERICA. SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.

-

ChemicalBook. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis.

-

PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine.

-

Merck. 2-bromo-5-(pyrrolidin-1-yl)pyridine related products.

-

Sigma-Aldrich. 2-Bromo-5-fluoropyridine.

-

Anjali Labs. 2-Bromo-5-acetyl Pyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.

-

PubChem. 2-Amino-5-bromopyridine.

-

Google Patents. CN104402805A - 2-bromopyridine synthesis method.

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.

-

BLD Pharm. 886365-48-6|5-Bromo-2-(pyrrolidin-2-yl)pyridine.

-

molecularinfo.com. ethyl 2-(5-bromoimidazo[1,2-a]pyridin-2-yl)acetate.

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field.

-

RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs.

-

PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine).

-

Alchem Pharmtech. 5-Bromo-2-(2-ethylpiperidin-1-yl)pyridine.

Sources

- 1. 5-Bromo-2-(pyrrolidin-2-yl)pyridine | 886365-48-6 [sigmaaldrich.com]

- 2. 886365-48-6|5-Bromo-2-(pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By dissecting its molecular architecture, physicochemical properties, and spectroscopic signature, this document serves as a foundational resource for professionals engaged in the synthesis, characterization, and application of novel pyridine-based chemical entities.

Introduction and Significance

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine belongs to a class of compounds featuring a pyridine ring linked to a substituted pyrrolidine moiety. Its structure is analogous to nicotine and other related alkaloids, which are well-established ligands for nicotinic acetylcholine receptors (nAChRs).[1][2] The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs targeting a wide range of diseases, from central nervous system (CNS) disorders to cancer.[3][4]

The strategic placement of a bromine atom on the pyridine ring provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[5] The N-ethylpyrrolidine group introduces a crucial chiral center, making the stereochemistry of the molecule a critical factor in its biological activity and receptor interaction.[6] Consequently, a thorough understanding of its three-dimensional structure and chemical properties is paramount for its effective use as a building block in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is defined by two key components: an electron-deficient 2-bromopyridine ring and a saturated N-ethylpyrrolidine ring attached at the pyridine's 5-position.

-

2-Bromopyridine Moiety : The pyridine ring is an aromatic heterocycle where one carbon is replaced by a nitrogen atom. This substitution makes the ring electron-poor compared to benzene and influences its chemical reactivity. The bromine atom at the 2-position is a key functional group, enabling facile diversification through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling.

-

(1-ethylpyrrolidin-2-yl) Moiety : This is a five-membered saturated nitrogen heterocycle.[6] The attachment to the pyridine ring is at the C2 position of the pyrrolidine, which is a chiral center. Therefore, the compound can exist as two distinct enantiomers, (S)-2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine and (R)-2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine, or as a racemic mixture. The nitrogen atom is tertiary, bearing an ethyl group which influences the molecule's basicity and lipophilicity.

Physicochemical Data Summary

Quantitative data for the parent compound, 2-bromo-5-(pyrrolidin-2-yl)pyridine, and related structures provide a baseline for predicting the properties of the N-ethylated derivative.

| Property | Predicted/Reference Value | Source/Rationale |

| Molecular Formula | C₁₁H₁₅BrN₂ | Based on structural analysis. |

| Molecular Weight | 255.16 g/mol | Calculated from the molecular formula. |

| Boiling Point | >313 °C | Predicted to be higher than the non-ethylated analog (313 °C).[7] |

| Density | ~1.3-1.4 g/cm³ | Predicted to be similar to the non-ethylated analog (1.434 g/cm³).[7] |

| pKa (Conjugate Acid) | ~8.5 | Predicted to be similar to the non-ethylated analog (8.56).[7] |

| XLogP3 | ~2.9 | Increased lipophilicity compared to related structures due to the ethyl group.[8] |

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is a critical step in any research pipeline.[9] A multi-technique approach is essential for the complete characterization of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment and connectivity of atoms.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the N-ethylpyrrolidine moiety.

-

Pyridine Protons (δ 7.5-8.5 ppm) : Three signals corresponding to the protons at the C3, C4, and C6 positions. The proton at C6 will likely appear as a doublet, while the others will show more complex splitting patterns (doublet of doublets).

-

Pyrrolidine Protons (δ 1.8-3.5 ppm) : A series of complex multiplets for the seven protons on the pyrrolidine ring. The proton at the C2 chiral center, adjacent to the pyridine ring, will likely be a triplet or doublet of doublets.

-

Ethyl Protons (δ 1.0-2.8 ppm) : A quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display 11 unique signals corresponding to each carbon atom in the asymmetric molecule.

-

Pyridine Carbons (δ 120-150 ppm) : Five signals, with the carbon bearing the bromine atom (C2) being significantly shielded or deshielded depending on the solvent.

-

Pyrrolidine & Ethyl Carbons (δ 15-65 ppm) : Six signals corresponding to the aliphatic carbons.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺) : A characteristic pair of peaks of nearly equal intensity at m/z 254 and 256, corresponding to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation : Common fragmentation pathways would include the loss of the ethyl group ([M-29]⁺), cleavage of the bond between the pyridine and pyrrolidine rings, or opening of the pyrrolidine ring.

Synthesis Strategies and Methodologies

The synthesis of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is most logically achieved through the N-alkylation of its precursor, 2-bromo-5-(pyrrolidin-2-yl)pyridine. This precursor itself is a derivative of nornicotine.[1][10]

Caption: Synthetic workflow for N-alkylation.

Experimental Protocol: N-Ethylation

This protocol describes a representative procedure for the synthesis of the title compound.

-

Reagent Preparation : To a solution of 2-bromo-5-(pyrrolidin-2-yl)pyridine (1.0 eq) in dry acetonitrile (10 mL per mmol of substrate), add potassium carbonate (2.5 eq).

-

Addition of Alkylating Agent : Add ethyl iodide (1.2 eq) to the suspension dropwise at room temperature.

-

Reaction : Stir the mixture vigorously at 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Workup : After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction : Dissolve the residue in dichloromethane and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Concentrate the dried organic layer and purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine.

Applications in Drug Discovery and Chemical Biology

The molecular architecture of this compound makes it a valuable scaffold for developing modulators of nAChRs, which are implicated in Alzheimer's disease, Parkinson's disease, and other CNS disorders.[2]

-

Probe for nAChR Subtypes : The specific stereochemistry and substitution pattern can be tuned to achieve selectivity for different nAChR subtypes, allowing for the development of targeted therapeutics with fewer side effects.

-

Scaffold for Library Synthesis : The bromine atom acts as a key functional group for building molecular diversity. Using palladium-catalyzed cross-coupling reactions, a wide array of substituents can be introduced at the 2-position of the pyridine ring, enabling extensive Structure-Activity Relationship (SAR) studies.

Caption: Potential role as a nAChR ligand.

Safety, Handling, and Storage

As with any brominated heterocyclic compound, appropriate safety precautions must be observed. While specific toxicity data for this compound is not available, data from analogous structures like 2-bromopyridine derivatives suggest it should be handled with care.

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[13]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.[14]

References

-

Baxendale, I. R., et al. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Miao, Z., et al. (2012). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Molecules. Available at: [Link]

-

Zhang, D. (2000). Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. NC State Repository. Available at: [Link]

-

Baxendale, I., et al. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Semantic Scholar. Available at: [Link]

-

Wikipedia. Nornicotine. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information: NMR Spectra. Available at: [Link]

-

PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine. Available at: [Link]

-

El-Gazzar, A. A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. Available at: [Link]

-

Khan, I., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

-

Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78240, 2-Bromo-5-nitropyridine. Available at: [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Pattekar, R. S., & Balireddy, K. (2017). Pharmacological activities of pyridine derivatives: a review. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

-

Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Nicotine Derivatives from Natural Nicotine, Total Synthesis of (S)-Brevicolline, and Advances towards the Synthesis of Dihydrolycolucine. [repository.lib.ncsu.edu]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. wjpps.com [wjpps.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-broMo-5-(pyrrolidin-2-yl)pyridine | 1211586-87-6 [amp.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Nornicotine - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. uwaterloo.ca [uwaterloo.ca]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon data from analogous structures and established chemical principles, this document offers insights into its synthesis, reactivity, and potential applications.

Molecular Structure and Physicochemical Properties

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is a derivative of pyridine, featuring a bromine atom at the 2-position and an N-ethylpyrrolidine substituent at the 5-position. The presence of the stereocenter at the 2-position of the pyrrolidine ring means that this compound can exist as (R) and (S) enantiomers.

| Property | Value | Source/Basis |

| Molecular Formula | C11H15BrN2 | - |

| Molecular Weight | 255.15 g/mol | - |

| Predicted Boiling Point | ~320-340 °C | Extrapolated from 2-broMo-5-(pyrrolidin-2-yl)pyridine (313.0±42.0 °C)[1] |

| Predicted Density | ~1.3-1.4 g/cm³ | Extrapolated from 2-broMo-5-(pyrrolidin-2-yl)pyridine (1.434±0.06 g/cm³)[1] |

| Predicted pKa | ~8.5-9.0 | Extrapolated from 2-broMo-5-(pyrrolidin-2-yl)pyridine (8.56±0.10)[1] |

| Physical Form | Likely a yellow to brown liquid or low-melting solid | Based on analogs like (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane | Based on general properties of similar organic compounds[2] |

Synthesis of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine

A plausible and efficient synthetic route to 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is through the N-ethylation of its precursor, 2-Bromo-5-(pyrrolidin-2-yl)pyridine. This can be achieved via reductive amination, a well-established method for forming C-N bonds. This approach offers high yields and operational simplicity. A similar procedure has been documented for the synthesis of the N-methyl analog.[3]

"2-Bromo-5-(pyrrolidin-2-yl)pyridine" [label="2-Bromo-5-(pyrrolidin-2-yl)pyridine"]; "Acetaldehyde" [label="Acetaldehyde (CH3CHO)"]; "Reducing_Agent" [label="Sodium triacetoxyborohydride\nor Sodium cyanoborohydride"]; "Product" [label="2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine"];

"2-Bromo-5-(pyrrolidin-2-yl)pyridine" -> "Product" [label="Reductive Amination"]; "Acetaldehyde" -> "Product"; "Reducing_Agent" -> "Product"; }

Caption: Proposed synthesis of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine.Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from the synthesis of the analogous N-methyl compound.[3]

Materials:

-

2-Bromo-5-(pyrrolidin-2-yl)pyridine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-5-(pyrrolidin-2-yl)pyridine (1 equivalent) in dichloromethane or acetonitrile.

-

Addition of Aldehyde: Add acetaldehyde (1.5-2.0 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature with an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine.

Chemical Reactivity and Potential for Further Functionalization

The 2-bromo-5-substituted pyridine scaffold is a versatile intermediate in organic synthesis, primarily due to the reactivity of the bromine atom. This moiety is an excellent handle for introducing further molecular complexity through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is susceptible to displacement via palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for the synthesis of novel derivatives.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for synthesizing biaryl compounds.[4][5]

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with an amine in the presence of a palladium catalyst and a base. It is a highly effective method for synthesizing substituted aminopyridines.[6][7]

"Substrate" [label="2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine"]; "Suzuki" [label="Suzuki Coupling\n(R-B(OH)2, Pd catalyst, Base)"]; "Buchwald" [label="Buchwald-Hartwig Amination\n(R2NH, Pd catalyst, Base)"]; "Suzuki_Product" [label="2-Aryl-5-(1-ethylpyrrolidin-2-yl)pyridine"]; "Buchwald_Product" [label="2-Amino-5-(1-ethylpyrrolidin-2-yl)pyridine"];

"Substrate" -> "Suzuki" -> "Suzuki_Product"; "Substrate" -> "Buchwald" -> "Buchwald_Product"; }

Caption: Key cross-coupling reactions of the title compound.General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixture).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous sulfate, filter, and concentrate. Purify the residue by column chromatography.

Applications in Drug Discovery

The pyridine and pyrrolidine moieties are considered "privileged scaffolds" in medicinal chemistry, as they are present in a large number of biologically active compounds and approved drugs.[8][9]

-

Pyridine Ring: The pyridine nucleus is found in numerous natural products and pharmaceuticals. Its basic nitrogen atom can improve the aqueous solubility of a molecule, a desirable property for drug candidates.[9]

-

Pyrrolidine Ring: The non-planar, three-dimensional structure of the pyrrolidine ring allows for a better exploration of the pharmacophore space compared to flat aromatic rings. The stereocenter on the pyrrolidine ring can also play a crucial role in the specific binding of a molecule to its biological target.[8]

Given these characteristics, 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is a valuable building block for the synthesis of new chemical entities with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases. The bromo-substituent allows for its incorporation into larger molecules through the cross-coupling reactions described above, making it a key intermediate in the synthesis of compound libraries for high-throughput screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is not available, general precautions for handling brominated pyridines should be followed. These compounds are often irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. Although specific experimental data for this compound is limited, its properties and reactivity can be reliably inferred from its structural analogs. The synthetic accessibility and the versatility of the 2-bromopyridine moiety for further functionalization make it an attractive starting material for the discovery and development of novel therapeutic agents.

References

-

Li, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

-

Chongqing Yingsikai Pharmaceutical Co., Ltd. (n.d.). (E)-2-bromo-6-(3-(pyrrolidin-1-yl)-1-ρ-tolylprop-1-enyl)pyridine. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Unknown. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.

- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.

- Li, J. J. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607.

- Vitale, P., Scilimati, A., & Pindisto, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897.

-

VNR Biosciences Private Limited. (n.d.). 2 Bromo 5 Formyl Pyridine Derivatives Powder. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

- O'Dell, T. B., Wilson, L. R., Napoli, M. D., White, H. D., & Mirsky, J. H. (1960). Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. Journal of Pharmacology and Experimental Therapeutics, 128, 65–74.

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

-

Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2019). How to synthesis 2-bromo pyridine? Retrieved from [Link]

- Rahman, A. F. M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(11), 1893.

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

ResearchGate. (2025). Role of 2-amino 5-bromo pyridine (ABPY) and its metal ion chelates as corrosion inhibitors. Retrieved from [Link]

-

Next Peptide. (n.d.). 230618-42-5 | 2-Bromo-4-(pyrrolidin-1-yl)pyridine. Retrieved from [Link]

Sources

- 1. 2-broMo-5-(pyrrolidin-2-yl)pyridine | 1211586-87-6 [amp.chemicalbook.com]

- 2. 2-Bromo-5-(trifluoromethyl)pyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Proactive Safety Framework for Novel Pyridine Derivatives in Research & Development

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine

Executive Summary

This document provides a comprehensive safety and handling guide for 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this novel molecule, this whitepaper establishes a robust safety profile by synthesizing data from structurally analogous compounds, namely brominated pyridines and N-alkylated pyrrolidines. The primary hazards are identified as potential flammability, acute toxicity if swallowed or in contact with skin, and severe irritation to skin, eyes, and the respiratory system. This guide outlines essential engineering controls, personal protective equipment (PPE), and detailed protocols for safe handling, storage, emergency response, and disposal, grounded in established chemical safety principles.

Introduction: A Hazard Analysis of a Novel Moiety

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Its unique structure, combining a halogenated pyridine ring with an N-alkylated pyrrolidine, suggests its utility as a versatile synthetic intermediate. However, these same functional groups are associated with distinct and significant chemical hazards.

Predicted Hazard Identification and Classification

The overall hazard profile is a composite of the risks associated with its primary structural components.

Analysis of the Bromopyridine Moiety

The bromopyridine group is a well-characterized structural alert for several hazards. Safety data for analogues like 2-bromopyridine and 3-bromopyridine consistently indicate the following risks[1][2][3][4]:

-

Flammability: Bromopyridines are often flammable liquids with relatively low flash points[1][5]. Vapors can be heavier than air and may travel to an ignition source[3].

-

Acute Toxicity: These compounds are classified as toxic or harmful if swallowed and can be fatal if they come into contact with the skin[2][3][4].

-

Irritation: They are known to cause serious skin and eye irritation, as well as respiratory irritation[1][6].

Analysis of the N-Ethylpyrrolidine Moiety

The pyrrolidine ring, particularly when N-alkylated, introduces additional significant hazards based on the SDS for pyrrolidine itself[7][8][9][10]:

-

High Flammability: Pyrrolidine is a highly flammable liquid that can form explosive vapor-air mixtures[8][9]. Its presence in the target molecule significantly increases the fire risk.

-

Corrosivity: Pyrrolidine is corrosive and can cause severe skin burns and eye damage[8].

-

Inhalation Hazard: Vapors are harmful if inhaled, and adequate ventilation is critical[7][8].

Synthesized Hazard Profile for 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine

By combining the hazards of these two moieties, a reliable, albeit precautionary, hazard profile can be constructed. The following table summarizes the predicted GHS classifications.

| Hazard Class | Predicted Classification & Statement | Rationale based on Analogues |

| Flammable Liquids | Category 3 (H226: Flammable liquid and vapor) | Based on the flammability of both bromopyridine and pyrrolidine precursors[1][8][9]. |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | A conservative estimate based on bromopyridine toxicity[1][5]. |

| Acute Toxicity, Dermal | Category 3 (H311: Toxic in contact with skin) | Based on the significant dermal toxicity of bromopyridines[3][4]. |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Both parent structures are known skin irritants[1][6]. |

| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | A consistent hazard across all relevant analogues[1][6][8]. |

| STOT (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | Based on the irritant properties of bromopyridine vapors[1][6]. |

Risk Assessment and Mitigation Protocols

A multi-layered approach involving engineering controls, personal protective equipment, and strict handling procedures is required to manage the identified risks.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Ventilation: The laboratory must be well-ventilated to dissipate any fugitive emissions.

-

Ignition Source Control: Due to the flammability risk, all potential ignition sources (hot plates, open flames, non-intrinsically safe electrical equipment) must be strictly excluded from the handling area[7][9][10]. All equipment used must be properly grounded to prevent static discharge[7][10].

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly[11].

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory. A face shield should also be worn whenever there is a risk of splashing[8].

-

Hand Protection: Use chemically resistant gloves. Given the composite nature of the molecule, nitrile gloves may not provide sufficient protection for prolonged contact. It is advisable to use thicker gloves or double-gloving. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact[8].

-

Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary[12].

Workflow for Safe Handling and Storage

The following diagram outlines the mandatory workflow for handling this compound.

Caption: Standard Operating Procedure Workflow.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals[3][7][8]. It should be stored away from strong oxidizing agents, acids, and bases[1][11]. The storage area should be secure and clearly labeled.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous or exothermic reactions[1].

Emergency Procedures

Immediate and correct response to an incident is critical to minimizing harm.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[13].

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes[1][13]. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][8][13].

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].

Spill Response Protocol

Caption: Emergency Spill Response Decision Tree.

-

Minor Spills (inside a fume hood): Ensure proper PPE is worn. Absorb the spill with an inert material like vermiculite or sand. Using non-sparking tools, collect the material into a sealable container for hazardous waste disposal[7][10]. Decontaminate the area thoroughly.

-

Major Spills (outside a fume hood or large volume): Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Prevent entry to the area.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[14][15].

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the flammable liquid[14].

-

Specific Hazards: Combustion may produce highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide[1][3][14]. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[3][15].

Waste Disposal

All waste containing 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Store the waste container in a designated satellite accumulation area away from incompatible materials.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain[8].

Conclusion

While 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is a molecule with significant scientific interest, its structural composition necessitates a high degree of caution. By understanding the hazards associated with its bromopyridine and N-ethylpyrrolidine components, researchers can implement a robust safety system. Strict adherence to engineering controls, consistent use of appropriate PPE, and thorough knowledge of emergency procedures are essential to mitigate the risks of flammability, toxicity, and irritation. This proactive and informed approach ensures that scientific discovery can proceed without compromising laboratory safety.

References

- Jubilant Ingrevia. (n.d.).

- Alkali Metals Ltd. (n.d.). MSDS for 2-BROMOPYRIDINE, 99%.

- Apollo Scientific. (n.d.).

- CDH Fine Chemical. (n.d.).

- Carl ROTH. (n.d.).

- Loba Chemie. (n.d.).

- Jubilant Ingrevia Limited. (n.d.).

- ECHEMI. (n.d.).

- NOAA. (n.d.). PYRROLIDINE - CAMEO Chemicals.

- PubChem. (n.d.). 3-Bromopyridine.

- ECHEMI. (n.d.).

- TCI AMERICA. (2018).

- Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Bromo-6-pyrrolidin-1-ylpyridine.

- Acros Organics. (n.d.).

- Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. scribd.com [scribd.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. echemi.com [echemi.com]

- 5. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. uwaterloo.ca [uwaterloo.ca]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

- 15. echemi.com [echemi.com]

Strategic Sourcing & Technical Validation: 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine

This guide details the strategic sourcing, synthesis, and technical validation of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine , a critical nicotinic scaffold used in neuropharmacology and medicinal chemistry.

Executive Summary & Chemical Profile

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is a halogenated analog of N-ethylnornicotine. Its structural significance lies in the 2-bromo handle, which allows for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) while retaining the bioactive 5-pyrrolidinyl pharmacophore common to nicotinic acetylcholine receptor (nAChR) ligands.

Due to its specific substitution pattern (Br at C2, Pyrrolidine at C5) and N-ethylation, this compound is rarely available as a bulk commodity. It is typically sourced as a Custom Synthesis candidate or synthesized in-house from the commercially available precursor 2-Bromo-5-(pyrrolidin-2-yl)pyridine .

Chemical Identity

| Property | Detail |

| Chemical Name | 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine |

| Core Scaffold | Pyridine-Pyrrolidine (Nicotine/Nornicotine type) |

| CAS Number | Not Assigned to specific ethyl analog (See Precursor CAS below) |

| Precursor CAS | 1211586-87-6 (2-Bromo-5-(pyrrolidin-2-yl)pyridine) |

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Molecular Weight | 255.15 g/mol |

| Chirality | Contains one chiral center at Pyrrolidine C2. (S)-isomer is bioactive standard. |

Commercial Sourcing Landscape

Direct "off-the-shelf" stock of the N-ethyl variant is virtually non-existent. Sourcing strategies must pivot to Precursor Acquisition or Contract Manufacturing (CMO) .

Tier 1: Direct Precursor Suppliers (CAS 1211586-87-6)

The most efficient strategy is to purchase the secondary amine (nornicotine analog) and perform a single-step N-ethylation.

| Supplier | Reliability | Stock Status | Notes |

| Enamine | High | Lead Time: 2-4 Weeks | Major supplier of building blocks. Likely holds the Boc-protected intermediate. |

| CymitQuimica | Medium | Inquire | Lists CAS 1211586-87-6. Good for EU sourcing. |

| WuXi AppTec | High | Custom Only | Best for >100g scale-up requests. |

| Fluorochem | High | Variable | Check for "5-bromo-nornicotine" analogs. |

Tier 2: Custom Synthesis Partners

If the precursor is unavailable, these CMOs are validated for pyridine-pyrrolidine chemistry:

-

SpiroChem: Specialists in bioisosteres and heterocyclic synthesis.

-

Syngene: Cost-effective for multi-step campaigns starting from 2,5-dibromopyridine.

Technical Protocol: In-House Synthesis & Conversion

Objective: Synthesize 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine from the commercial precursor 2-Bromo-5-(pyrrolidin-2-yl)pyridine via Reductive Amination.

Rationale

Reductive amination using acetaldehyde is superior to direct alkylation (Ethyl Iodide) because it prevents over-alkylation to the quaternary ammonium salt, ensuring a cleaner profile for drug discovery applications.

Workflow Diagram

Caption: Optimized reductive amination workflow for N-ethylation of the nornicotine scaffold.

Step-by-Step Methodology

-

Preparation: Dissolve 2-Bromo-5-(pyrrolidin-2-yl)pyridine (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Add Acetaldehyde (1.2 eq) and Acetic Acid (cat. 0.1 eq). Stir for 30 mins at 0°C to form the iminium ion species.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Expert Insight: Use STAB instead of NaCNBH3 to avoid toxic cyanide byproducts and ensure faster kinetics in DCM.

-

-

Completion: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor consumption of starting material (m/z 227) via LCMS. Target mass is m/z 255 [M+H]+.

-

Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over Na2SO4.

-

Purification: If necessary, purify via Flash Chromatography (0-10% MeOH in DCM with 1% NH4OH).

Quality Control & Validation Criteria

When sourcing or synthesizing this intermediate, strict QC is required to prevent downstream failure in biological assays.

Critical Quality Attributes (CQA)

| Attribute | Specification | Method | Reason |

| Purity | >97% | HPLC (UV 254nm) | Impurities compete for receptor binding. |

| Chiral Purity | >95% ee | Chiral SFC/HPLC | The (S)-enantiomer is typically 10-100x more potent at nAChRs than the (R)-enantiomer. |

| Identity | Consistent | 1H-NMR | Confirm N-Ethyl triplet (~1.1 ppm) and distinct Pyridine protons. |

| Residual Bromine | Positive | MS Isotope Pattern | Confirm 1:1 ratio of 79Br/81Br isotopes (M and M+2 peaks). |

Analytical Validation Decision Tree

Caption: Quality Control logic flow ensuring structural and stereochemical integrity before release.

Synthetic Utility & Applications

The 2-bromo position is electronically activated for nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed cross-couplings.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 2-aryl-5-(pyrrolidinyl)pyridines (selective alpha4beta2 ligands).

-

Buchwald-Hartwig Amination: Reacts with amines to form 2-amino-5-(pyrrolidinyl)pyridines.

-

Heck Reaction: Introduction of alkenyl groups for macrocyclization.

Handling Precaution: The free base is an oil and may be prone to oxidation (N-oxide formation). Store as the HCl or Tartrate salt at -20°C under Argon for long-term stability.

References

-

PubChem. 2-Bromo-5-(pyrrolidin-2-yl)pyridine (Compound Summary). National Library of Medicine. [Link]

-

Holladay, M. W., et al. "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 1997. (Foundational text on pyridine-pyrrolidine scaffolds). [Link]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine

Introduction

2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is a heterocyclic compound of significant interest to researchers and drug development professionals. Its structural motif, featuring a substituted pyridine ring linked to an N-ethylpyrrolidine moiety, is a key pharmacophore in various biologically active molecules. This guide provides a comprehensive overview of a viable synthetic route to this target molecule, detailing the strategic considerations, step-by-step protocols, and the underlying chemical principles. The synthesis leverages common starting materials and established chemical transformations, including amine protection, electrophilic aromatic substitution, and reductive amination.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine can be efficiently achieved through a multi-step sequence starting from the readily available precursor, (S)-(-)-nornicotine. The overall strategy involves the protection of the reactive pyrrolidine nitrogen, followed by selective bromination of the pyridine ring, deprotection, and finally, N-ethylation of the pyrrolidine. This approach ensures high regioselectivity in the bromination step and prevents unwanted side reactions.

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The five-membered saturated nitrogen heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2][3] Its significance stems from a unique combination of physicochemical properties: a three-dimensional, non-planar structure that allows for thorough exploration of pharmacophore space, inherent stereochemistry that dictates specific interactions with biological targets, and favorable effects on aqueous solubility.[4][5][6] This guide provides a comprehensive analysis of the pyrrolidine scaffold's role in drug discovery, detailing its fundamental properties, key synthetic strategies for accessing chemical diversity, and its application across major therapeutic areas including antiviral, antidiabetic, anticancer, and cardiovascular medicine. By synthesizing technical details with field-proven insights, this document serves as a technical resource for professionals engaged in the design and development of next-generation therapeutics.

Introduction: The Privileged Nature of the Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous structural motif in medicinal chemistry, not by coincidence, but due to its profound and advantageous characteristics that make it a preferred building block in drug design.[4][7] It is the saturated counterpart to the aromatic pyrrole ring and is found in the essential amino acid proline, which is a key component of many peptides and proteins.[8] This natural prevalence underscores its biological relevance and compatibility. In fact, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA).[4][7]

The power of the pyrrolidine scaffold lies in several core physicochemical advantages:

-

Three-Dimensionality and Conformational Flexibility: Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring give it a non-planar, puckered conformation. This phenomenon, known as "pseudorotation," allows the scaffold to present substituents in precise three-dimensional orientations, enabling a more effective and specific exploration of the binding pockets of biological targets.[4][6][7] This increased 3D coverage is a significant advantage in modern drug design, which seeks to move beyond "flat" molecules.

-

Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers.[4] This stereochemical complexity is a powerful tool for medicinal chemists. Different stereoisomers can exhibit vastly different biological profiles, potencies, and selectivities due to their unique spatial arrangements, which dictate how they interact with chiral biological macromolecules like enzymes and receptors.[4][6]

-